molecular formula C18H21NO5 B2928280 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 853104-97-9

3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B2928280
CAS No.: 853104-97-9
M. Wt: 331.368
InChI Key: WMVUJDSVGSAIGQ-UHFFFAOYSA-N
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Description

3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound Structurally, it features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can be achieved through multi-step organic reactions. A common approach includes the condensation of ethyl 4-methoxyphenylacetate with a suitable aldehyde to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The final step involves the introduction of a propanoic acid group through various chemical reactions. These steps typically require reagents such as acids, bases, and oxidizing agents, under controlled temperatures and pressures.

Industrial Production Methods: : In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process optimization includes the use of larger reaction vessels, automation of reagent addition, and continuous monitoring of reaction parameters to ensure consistency and yield. Safety protocols are critical due to the handling of hazardous chemicals and the need to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where the ethoxycarbonyl group can be converted into a carboxyl group, resulting in changes in its reactivity and potential biological activity.

  • Reduction: : Reduction reactions can target the carbonyl groups present in the molecule, potentially transforming them into alcohols or other reduced forms.

  • Substitution: : The aromatic ring of the compound allows for electrophilic substitution reactions, introducing various functional groups that can alter its properties.

Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acid derivatives, while reduction can yield alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the aromatic ring, potentially enhancing its bioactivity or chemical properties.

Scientific Research Applications

Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.

Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.

Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Compared to similar compounds, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole

  • Ethyl 4-methoxyphenylacetate

  • 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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Properties

IUPAC Name

3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVUJDSVGSAIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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